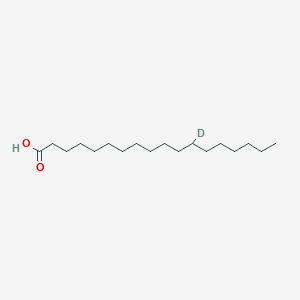

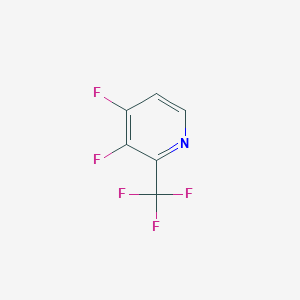

![molecular formula C17H19ClN2O B1406602 [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride CAS No. 1982608-63-8](/img/structure/B1406602.png)

[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride

Descripción general

Descripción

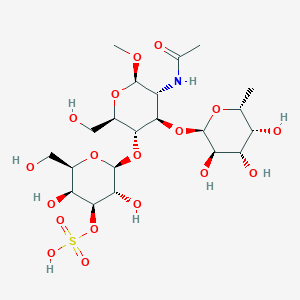

“[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride” is a chemical compound with the molecular formula C17H19ClN2O and a molecular weight of 302.8 g/mol . It is used in various chemical reactions and can be procured for bulk manufacturing and sourcing .

Synthesis Analysis

The synthesis of benzoxazoles, such as “this compound”, often involves the reaction of 2-aminophenols with other compounds. For example, a method using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium has been reported . Another approach involves a sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoxazole ring attached to a benzyl group with an isopropyl substituent. The InChI string representation of the molecule isInChI=1S/C17H18N2O.ClH/c1-11(2)14-7-8-16-15(9-14)19-17(20-16)13-5-3-12(10-18)4-6-13;/h3-9,11H,10,18H2,1-2H3;1H.

Aplicaciones Científicas De Investigación

Structural Analysis and Coordination Compounds

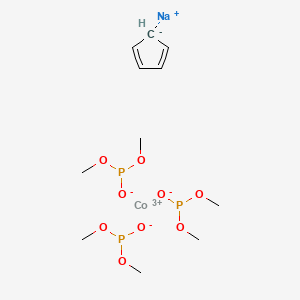

Benzoxazoles have been studied for their structural properties and potential in forming coordination compounds. For instance, a study by Téllez et al. (2013) explored the structural analysis of benzoxazole compounds and their ability to form coordination compounds with metals like cobalt and nickel. These compounds show interesting structural characteristics due to their nitrogen atoms, which play a crucial role in hydrogen bonding and coordination with metals, offering insights into their potential applications in material science and catalysis (Téllez et al., 2013).

Antimicrobial Activities

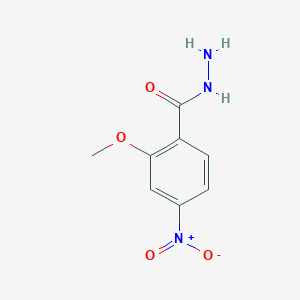

Benzoxazoles have also been explored for their biological activities, including antimicrobial properties. A study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which incorporated benzoxazole moieties, and evaluated their antimicrobial activities. These compounds showed varying degrees of activity against microorganisms, indicating the potential of benzoxazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Regioselective Alkylation

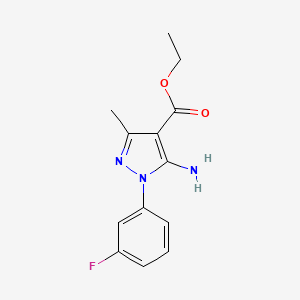

The benzoxazole moiety has been used as a directing group in regioselective alkylation of amines. Lahm and Opatz (2014) demonstrated that the benzoxazol-2-yl substituent could facilitate the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This property opens avenues for the synthesis of complex molecules with precise structural control, which is crucial in medicinal chemistry and material science (Lahm & Opatz, 2014).

Corrosion Inhibition

Benzoxazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Chaitra et al. (2015) investigated triazole Schiff bases containing benzoxazole groups for their corrosion inhibition properties on mild steel in acidic media. Their findings suggest that these compounds can adsorb onto metal surfaces, offering protection against corrosion, which is significant for industrial applications (Chaitra et al., 2015).

Photophysical and Photostability Studies

Benzoxazole derivatives have been studied for their photophysical properties and photostability, making them potential candidates for applications in optical materials and sensors. Raju et al. (2016) synthesized a series of benzo[a]phenoxazinium chlorides with benzoxazole and other functional groups, exploring their photophysical characteristics and stability under light exposure. Such compounds have potential applications in fluorescence-based sensors and imaging agents (Raju et al., 2016).

Propiedades

IUPAC Name |

[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O.ClH/c1-11(2)14-7-8-16-15(9-14)19-17(20-16)13-5-3-12(10-18)4-6-13;/h3-9,11H,10,18H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRJMTPTEGFJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)

![1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1406533.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406537.png)

![Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate](/img/structure/B1406538.png)